molecular formula C8H8ClN3O2 B8165227 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide

Cat. No.: B8165227
M. Wt: 213.62 g/mol
InChI Key: LMSZZXNSDOHMSA-UHFFFAOYSA-N
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Description

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with oxetan-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. Common synthetic routes include:

    Aminolysis of Acyl Chlorides: This method involves the reaction of 5-chloropyrazine-2-carboxylic acid chloride with oxetan-3-amine under controlled conditions.

    Cyclization Reactions: These reactions involve the formation of the oxetane ring through cyclization of appropriate precursors.

Chemical Reactions Analysis

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-chloropyrazine-2-carboxylic acid and oxetan-3-amine.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for oxidation and reduction reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antitumor agent.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: The compound is used in the synthesis of other pyrazine derivatives, which have applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which contribute to its distinct chemical and biological properties.

Biological Activity

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is derived from 5-chloropyrazine-2-carboxylic acid, which is reacted with oxetan-3-amine under controlled conditions to form the desired amide. The reaction typically requires a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.

Antimycobacterial Activity

Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. A study found that compounds similar to this compound demonstrated inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. These compounds inhibit mycobacterial fatty acid synthase I, crucial for mycobacterial cell wall synthesis .

Cytotoxicity

In vitro cytotoxicity studies have shown that while some derivatives maintain antimycobacterial activity, they also exhibit varying degrees of cytotoxicity against human cell lines. For example, certain hydroxyl-substituted derivatives showed decreased cytotoxicity, indicating a potential for selective targeting of mycobacterial cells over human cells .

Anticancer Potential

This compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds based on pyrazine scaffolds have shown promising results in inhibiting kinases like c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid biosynthesis in mycobacteria, leading to disrupted cell wall formation.
  • Kinase Inhibition : By targeting kinases such as c-Met and VEGFR-2, the compound can interfere with signaling pathways that promote cancer cell survival and proliferation .
  • Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells through modulation of the cell cycle and activation of apoptotic pathways .

Case Study 1: Antimycobacterial Efficacy

In a study examining a series of substituted pyrazine derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications and biological activity, with MIC values confirming its potential as an effective antimycobacterial agent .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of pyrazine derivatives in various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Properties

IUPAC Name

5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-7-2-10-6(1-11-7)8(13)12-5-3-14-4-5/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSZZXNSDOHMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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